

An In-depth Technical Guide on 6-Acetylpyrimidine-2,4(1H,3H)-dione

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Compound of Interest

Compound Name: 6-Acetylpyrimidine-2,4(1h,3h)-dione

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetylpyrimidine-2,4(1H,3H)-dione, a derivative of the uracil scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. The pyrimidine-2,4-dione core is a fundamental component of nucleic acids and is prevalent in a wide array of biologically active compounds. The addition of an acetyl group at the 6-position is anticipated to modulate the molecule's electronic properties, reactivity, and biological interactions. This technical guide provides a comprehensive overview of the molecular structure, proposed synthetic methodologies, predicted spectroscopic data, and potential biological significance of **6-acetylpyrimidine-2,4(1H,3H)-dione**, drawing upon established knowledge of related pyrimidine derivatives.

Molecular Structure and Properties

While direct experimental data for **6-acetylpyrimidine-2,4(1H,3H)-dione** is not readily available in the current literature, its molecular properties can be predicted based on its constituent functional groups and the well-characterized pyrimidine-2,4-dione ring system.

Chemical Structure

The core of the molecule is a pyrimidine ring with carbonyl groups at positions 2 and 4, and an acetyl group at position 6. The "1H,3H" designation indicates that the nitrogen atoms at positions 1 and 3 are protonated.

Systematic Name: 6-Acetyl-1,3-dihydropyrimidine-2,4-dione

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of **6-acetylpyrimidine-2,4(1H,3H)-dione** is presented in Table 1. These values are estimated using computational models and by comparison with structurally similar compounds like 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione[1][2][3][4].

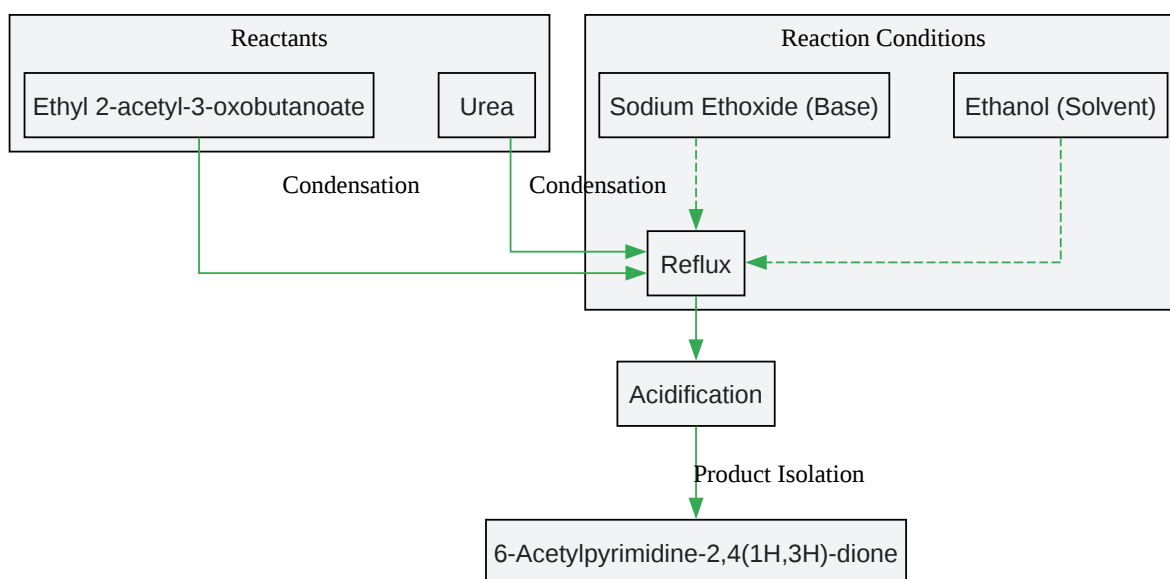
Property	Predicted Value	Reference Compounds for Prediction
Molecular Formula	C ₆ H ₆ N ₂ O ₃	5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione[1][2][3][4]
Molecular Weight	154.13 g/mol	5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione[1][2][3][4]
Appearance	White to off-white crystalline solid	General observation for pyrimidine derivatives
Melting Point	>200 °C (with decomposition)	5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione[5]
Solubility	Sparingly soluble in water, soluble in DMSO	General observation for pyrimidine derivatives
pKa	~8.0 (for N1-H)	5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione[5]

Proposed Synthesis

A plausible synthetic route for **6-acetylpyrimidine-2,4(1H,3H)-dione** can be devised based on established methods for the synthesis of substituted pyrimidine-2,4-diones. A common and effective strategy involves the condensation of a β -keto ester with urea or a urea derivative.

Synthetic Pathway

The proposed synthesis involves the cyclocondensation of ethyl 2-acetyl-3-oxobutanoate with urea in the presence of a base catalyst, such as sodium ethoxide.



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Caption: Proposed synthetic workflow for **6-acetylpyrimidine-2,4(1H,3H)-dione**.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the synthesis of similar pyrimidine-2,4-dione derivatives[6][7][8].

Materials:

- Ethyl 2-acetyl-3-oxobutanoate
- Urea

- Sodium metal
- Absolute ethanol
- Hydrochloric acid (concentrated)
- Deionized water

Procedure:

- **Preparation of Sodium Ethoxide Solution:** In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, dissolve freshly cut sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath if necessary.
- **Reaction Mixture:** To the freshly prepared sodium ethoxide solution, add urea and ethyl 2-acetyl-3-oxobutanoate.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- **Precipitation:** Dissolve the resulting residue in water and filter to remove any insoluble impurities. Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.
- **Isolation and Purification:** A precipitate of **6-acetylpyrimidine-2,4(1H,3H)-dione** should form. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized **6-acetylpyrimidine-2,4(1H,3H)-dione** would rely on standard spectroscopic techniques. The expected data, based on the analysis of similar compounds, are summarized below^{[9][10][11][12][13]}.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H NMR	10.5 - 11.5	broad singlet	N1-H, N3-H
5.8 - 6.2	singlet	C5-H	C=O (acetyl)
2.4 - 2.6	singlet	-C(=O)CH ₃	
^{13}C NMR	~170	singlet	
~165	singlet	C4=O	C=O (acetyl)
~155	singlet	C2=O	
~150	singlet	C6	
~100	singlet	C5	
~25	singlet	-C(=O)CH ₃	

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3000	Broad	N-H stretching
1720 - 1680	Strong	C=O stretching (dione and acetyl)
1650 - 1600	Medium	C=C stretching (pyrimidine ring)
1450 - 1400	Medium	C-H bending (acetyl)

Biological Context and Potential Applications

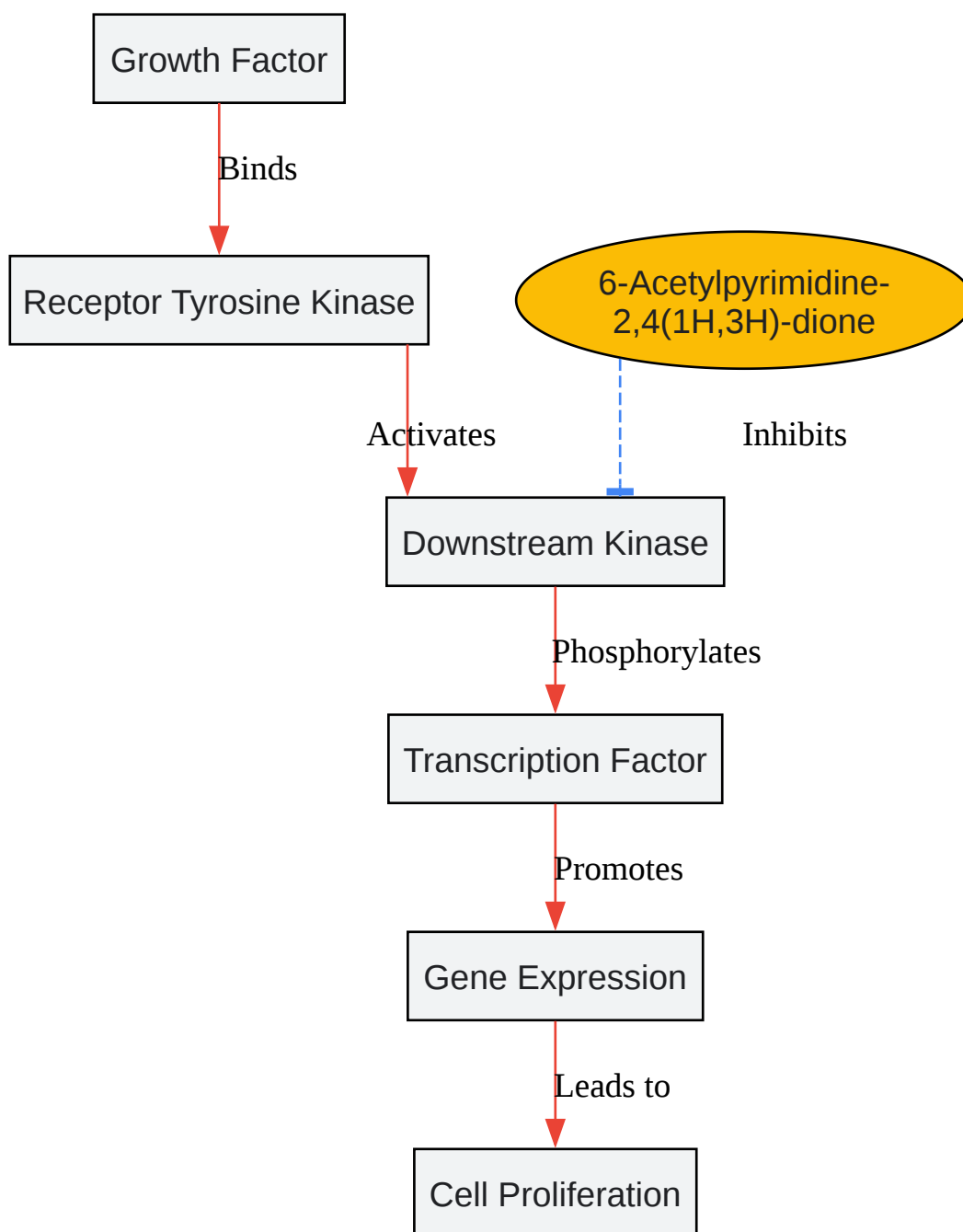
Pyrimidine-2,4-dione derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of pharmacological activities[6][14]. The introduction of an acetyl group at the C6 position of the uracil ring could lead to novel biological properties.

Potential Biological Activities

- **Anticancer:** Many uracil analogs interfere with nucleic acid synthesis and have been developed as anticancer agents. The acetyl group may influence interactions with key enzymes in this pathway.[\[6\]](#)
- **Antimicrobial:** Pyrimidine derivatives have shown potent antibacterial and antifungal activities. The acetyl substituent could enhance the antimicrobial spectrum or potency.[\[14\]](#)
- **Enzyme Inhibition:** The pyrimidine-2,4-dione scaffold is a known inhibitor of various enzymes, including kinases and polymerases. The acetyl group could serve as a key binding element within an enzyme's active site.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyrimidine analogs as kinase inhibitors, **6-acetylpyrimidine-2,4(1H,3H)-dione** could potentially modulate a cellular signaling pathway, for instance, by inhibiting a key protein kinase.



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Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

6-Acetylpyrimidine-2,4(1H,3H)-dione is a promising, yet underexplored, molecule with potential applications in drug discovery. This guide provides a foundational understanding of its

structure, a plausible synthetic route, and predicted analytical data. The exploration of its synthesis and biological evaluation is a compelling area for future research, with the potential to yield novel therapeutic agents. The methodologies and data presented herein, derived from extensive literature on related compounds, offer a solid starting point for researchers and scientists in the field.

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